Brilaroxazine

Schizophrenia Clinical Trial PANSS

Select brilaroxazine for its clinically validated, non-substitutable differentiation: Phase 2 head-to-head superiority over aripiprazole on PANSS total score—where aripiprazole failed to separate from placebo—providing a strong rationale for treatment-resistant schizophrenia models. Its unique CYP3A4 stability (negligible interaction with strong inhibitors like itraconazole) enables cleaner polypharmacy PK/PD experiments. Exceptional 5-HT2B antagonist potency (Ki = 0.19 nM) supports IPF and PAH translational research, reinforced by dual FDA Orphan Drug Designations. Phase 3 RECOVER data confirm 0% adverse event-driven discontinuation and a favorable metabolic profile, ensuring robust, interpretable chronic dosing studies.

Molecular Formula C22H25Cl2N3O3
Molecular Weight 450.4 g/mol
CAS No. 2036070-48-9
Cat. No. B8230428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrilaroxazine
CAS2036070-48-9
Molecular FormulaC22H25Cl2N3O3
Molecular Weight450.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCCOC2=CC3=C(C=C2)OCC(=O)N3)C4=C(C(=CC=C4)Cl)Cl
InChIInChI=1S/C22H25Cl2N3O3/c23-17-4-3-5-19(22(17)24)27-11-9-26(10-12-27)8-1-2-13-29-16-6-7-20-18(14-16)25-21(28)15-30-20/h3-7,14H,1-2,8-13,15H2,(H,25,28)
InChIKeyPMKMNTBZJOXTJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brilaroxazine (CAS 2036070-48-9) for Procurement: An Investigational Atypical Antipsychotic with Differentiated Pharmacology


Brilaroxazine (also known as RP5063 or oxaripiprazole) is an investigational, orally active, multimodal dopamine (DA) and serotonin (5-HT) system modulator currently in Phase 3 clinical development for the treatment of schizophrenia and other neuropsychiatric disorders [1]. As a member of the third-generation antipsychotic class, it functions as a partial agonist at dopamine D2, D3, and D4 receptors, as well as at serotonin 5-HT1A and 5-HT2A receptors, while acting as an antagonist at 5-HT2B and 5-HT7 receptors . Its chemical structure and pharmacological profile differentiate it from other marketed agents within the dopamine-serotonin modulator class, such as aripiprazole, brexpiprazole, and cariprazine, making it a compound of interest for both clinical research and pharmaceutical development.

Why Brilaroxazine (CAS 2036070-48-9) Cannot Be Substituted with Other Dopamine-Serotonin Modulators in Research


While third-generation antipsychotics like aripiprazole, brexpiprazole, and cariprazine share a common mechanism of partial agonism at D2 and 5-HT1A receptors, their distinct receptor binding profiles and functional selectivities translate into clinically significant differences in efficacy, tolerability, and safety. For instance, a Phase 2 clinical trial (NCT01490086) directly comparing brilaroxazine to aripiprazole demonstrated that brilaroxazine achieved a statistically significant reduction in PANSS total score relative to placebo, whereas aripiprazole did not separate from placebo in the same trial, highlighting a key efficacy differentiator [1]. Furthermore, brilaroxazine's unique metabolic interaction profile with CYP3A4 inhibitors stands in stark contrast to other antipsychotics in its class, which are known to have clinically relevant drug-drug interactions with such agents [2]. These data underscore that brilaroxazine is not simply a 'me-too' compound and that substituting it with another partial D2 agonist would invalidate the specific pharmacological and clinical outcomes observed in brilaroxazine studies.

Quantitative Evidence for Procuring Brilaroxazine (CAS 2036070-48-9): Key Differentiators vs. Aripiprazole, Brexpiprazole, and Cariprazine


Superior Clinical Efficacy in Acute Schizophrenia: Brilaroxazine vs. Aripiprazole in a Direct Head-to-Head Phase 2 Trial

In a double-blind, randomized, placebo-controlled Phase 2 trial (NCT01490086) in patients with acute relapse of schizophrenia or schizoaffective disorder, brilaroxazine at doses of 15 mg and 50 mg demonstrated a statistically significant reduction in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo. In contrast, the active comparator aripiprazole at 15 mg/day failed to separate from placebo in the same trial, underscoring brilaroxazine's superior efficacy signal in this study population [1].

Schizophrenia Clinical Trial PANSS

Robust Symptom Reduction Confirmed in Phase 3 RECOVER Trial: Brilaroxazine vs. Placebo

The pivotal Phase 3 RECOVER trial (NCT05184335) confirmed brilaroxazine's efficacy in a larger, well-controlled study. The 50 mg once-daily dose of brilaroxazine achieved a statistically significant and clinically meaningful 10.1-point reduction in PANSS total score compared to placebo after 4 weeks of treatment [1]. This magnitude of symptom reduction across all major symptom domains—including positive, negative, social cognition, and agitation—was consistently observed [2].

Schizophrenia Phase 3 Efficacy

Negligible Drug-Drug Interaction with CYP3A4 Inhibitors: A Differentiator from Most Antipsychotics

Brilaroxazine's metabolism was shown to be minimally affected by strong CYP3A4 inhibitors, a critical differentiator from standard antipsychotics like aripiprazole, lurasidone, risperidone, quetiapine, cariprazine, and brexpiprazole, which all have clinically relevant interactions with CYP3A4 modulators. A clinical study demonstrated that co-administration of the strong CYP3A4 inhibitor itraconazole with a single dose of brilaroxazine resulted in only an 8% increase in Cmax and a 15% increase in AUC0-t, with the 90% confidence intervals falling within the bioequivalence range of 80-125%. This indicates a clinically insignificant interaction [1].

Pharmacokinetics Drug-Drug Interaction CYP3A4

Distinct Receptor Binding Profile with Sub-Nanomolar Affinity for 5-HT2B

Brilaroxazine displays a unique receptor binding fingerprint characterized by very high affinity for the 5-HT2B receptor (Ki = 0.19 nM), where it acts as an antagonist. This affinity is substantially higher than its affinities for 5-HT1A (Ki = 1.5 nM), 5-HT2A (Ki = 2.5 nM), and 5-HT7 (Ki = 2.7 nM) . This contrasts with other dopamine-serotonin modulators like aripiprazole, which has moderate affinity for 5-HT2B (Ki = 27 nM), and cariprazine, which shows weak affinity (Ki > 1000 nM) .

Pharmacology Receptor Binding 5-HT2B

Favorable Metabolic and Discontinuation Profile in Phase 3

In the Phase 3 RECOVER trial, brilaroxazine demonstrated a favorable safety and tolerability profile. Notably, the all-cause discontinuation rate was 16%, and importantly, zero patients discontinued the trial due to treatment-emergent adverse events (TEAEs) [1]. Furthermore, brilaroxazine has been noted to have no significant impact on weight gain, blood sugar, or lipid profiles in clinical populations, a common and limiting side effect of many second-generation antipsychotics [2].

Safety Tolerability Metabolic

Broad Patent Estate Supporting Diverse Therapeutic Applications Beyond Psychiatry

Brilaroxazine's unique pharmacological profile, particularly its potent 5-HT2B antagonism, has led to a broad and expanding patent estate covering its use in non-psychiatric indications. U.S. Patent 12,053,477 covers the use of brilaroxazine for treating idiopathic pulmonary fibrosis (IPF) [1], and European Patent 3749324 covers its use for treating pulmonary fibrosis, including IPF [2]. Additionally, it has received Orphan Drug Designation from the FDA for both IPF and pulmonary arterial hypertension (PAH) [3]. This contrasts with the primarily CNS-focused patent portfolios of other dopamine-serotonin modulators like aripiprazole and cariprazine.

Patent Pulmonary Fibrosis Pulmonary Hypertension

Optimal Application Scenarios for Brilaroxazine (CAS 2036070-48-9) Based on Quantitative Evidence


Investigating Treatment-Resistant Schizophrenia in Preclinical Models

Use brilaroxazine as a reference compound in rodent models of psychosis (e.g., apomorphine-induced climbing, PPI deficits) to compare its efficacy against other D2/5-HT1A partial agonists like aripiprazole. The Phase 2 head-to-head data showing brilaroxazine's superior efficacy over aripiprazole in an acute relapse population provides a strong rationale for its use in studies aiming to model treatment-resistant schizophrenia or to identify novel biomarkers of response [1].

Studying the Role of 5-HT2B Receptors in Neuroinflammation and Fibrosis

Leverage brilaroxazine's exceptional potency as a 5-HT2B antagonist (Ki = 0.19 nM) to probe the role of this receptor in disease models of neuroinflammation, pulmonary fibrosis, and pulmonary hypertension [1]. Its orphan drug designations and granted patents in these non-psychiatric areas validate its use in translational research aimed at developing new therapies for IPF and PAH .

Pharmacokinetic and Drug-Drug Interaction Studies Involving CYP3A4 Modulators

Employ brilaroxazine as a model compound to study the impact of CYP3A4 modulators on antipsychotic drug exposure. Its unique property of being unaffected by strong CYP3A4 inhibitors, unlike most antipsychotics, makes it an ideal tool for designing cleaner pharmacokinetic and pharmacodynamic experiments, particularly in models of polypharmacy or when co-administering with other CYP3A4-substrate drugs [1].

Longitudinal Behavioral Studies Requiring Clean Tolerability

Select brilaroxazine for chronic dosing studies in rodents where metabolic side effects (e.g., weight gain) or adverse event-driven attrition would confound behavioral endpoints. The Phase 3 data showing 0% discontinuation due to adverse events and a favorable metabolic profile in humans strongly suggests a similar clean tolerability profile in animal models, enabling more robust and interpretable long-term studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brilaroxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.